molecular formula C5H8BrClN2O B6224140 1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride CAS No. 2763750-57-6

1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride

Cat. No.: B6224140
CAS No.: 2763750-57-6
M. Wt: 227.5
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Description

1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride is a brominated oxazole derivative with potential applications in various fields of chemistry, biology, medicine, and industry. This compound features a bromine atom and a methyl group on the oxazole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of 4-bromo-5-methyl-1,2-oxazol-3-ylmethanamine under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxazole ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride has several scientific research applications:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex chemical entities.

  • Biology: The compound may exhibit biological activity, making it useful in studying biological processes and developing new drugs.

  • Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for various diseases.

  • Industry: It can be utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom and the oxazole ring can influence its binding affinity and selectivity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

1-(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as 1-(4-chloro-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride and 1-(4-iodo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride. These compounds share structural similarities but differ in the halogen atom present, which can affect their chemical reactivity and biological activity.

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Properties

CAS No.

2763750-57-6

Molecular Formula

C5H8BrClN2O

Molecular Weight

227.5

Purity

95

Origin of Product

United States

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